molecular formula C8H4ClNOS B3364033 4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde CAS No. 1092961-04-0

4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde

Cat. No.: B3364033
CAS No.: 1092961-04-0
M. Wt: 197.64 g/mol
InChI Key: KGCBQYKKSYFGDB-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4ClNOS It is characterized by the presence of a chlorine atom, a thieno ring, and a pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with thiophene-2-carbaldehyde in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the chlorine atom and heterocyclic rings contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

    4-Chlorothieno[3,2-C]pyridine: Similar structure but different ring fusion pattern.

    2-Chlorothieno[3,2-D]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4-Bromothieno[2,3-C]pyridine-2-carbaldehyde: Bromine atom instead of chlorine.

Uniqueness: 4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the presence of both chlorine and aldehyde functional groups.

Properties

IUPAC Name

4-chlorothieno[2,3-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBQYKKSYFGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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